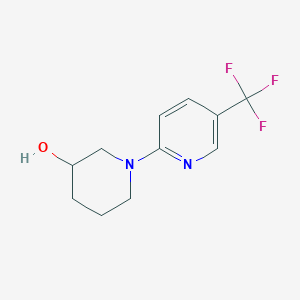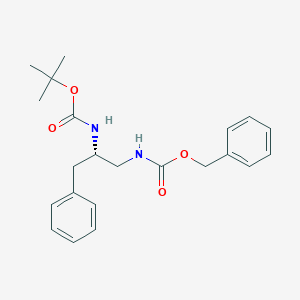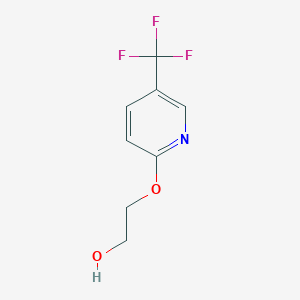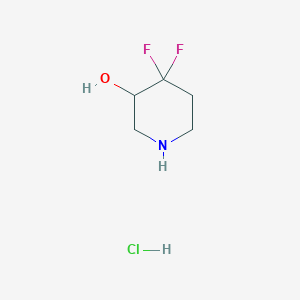
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol
Descripción general
Descripción
“1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol” is a chemical compound with the molecular formula C11H13F3N2O . It has a molecular weight of 246.23 . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that is characterized by three fluorine atoms attached to a carbon atom.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a pyridine ring and a piperidine ring, both of which are six-membered rings with one nitrogen atom. The pyridine ring has a trifluoromethyl group attached to the 5-position and the piperidine ring has a hydroxyl group attached to the 3-position .Chemical Reactions Analysis
As a nitrogen-containing heterocyclic compound, “this compound” could potentially undergo a variety of chemical reactions. The pyridine ring could participate in electrophilic substitution reactions, while the hydroxyl group could be involved in reactions such as esterification or etherification. The trifluoromethyl group could also potentially undergo reactions, although it is generally considered to be quite stable .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the polar hydroxyl group and the electronegative fluorine atoms in the trifluoromethyl group could influence its solubility in different solvents. The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Chemical Inhibition and Metabolic Pathways
Compounds structurally related to 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol, particularly those involving piperidine and pyridine rings, have been explored for their roles as chemical inhibitors of cytochrome P450 isoforms. These isoforms are crucial for drug metabolism and can influence drug-drug interactions (DDIs). Understanding the selectivity and potency of chemical inhibitors can aid in deciphering the involvement of specific CYP isoforms, potentially minimizing adverse DDIs in therapeutic applications (Khojasteh et al., 2011).
Synthesis of Heterocyclic Compounds
The synthesis and functionalization of heterocyclic compounds, which include pyridine and piperidine structures, are of significant interest in medicinal chemistry and material science. These compounds serve as key scaffolds for developing pharmaceutical agents and materials with novel properties. Research exploring the chemistry and properties of bis-benzimidazolyl-pyridine and related complexes suggests potential for this compound in forming complex compounds with interesting spectroscopic, structural, and biological activities (Boča et al., 2011).
Development of Biologically Active Molecules
The versatility of the pyrrolidine scaffold in drug discovery underscores the potential for derivatives of this compound in developing novel biologically active compounds. Pyrrolidine derivatives have been explored for their selectivity and activity against various biological targets, suggesting the importance of this structural motif in medicinal chemistry (Li Petri et al., 2021).
Role in Catalysis and Synthesis
Research on hybrid catalysts, particularly in the synthesis of pyranopyrimidine scaffolds, highlights the critical role of catalysts in developing structurally complex and biologically significant compounds. The application of organocatalysts, metal catalysts, and nanocatalysts in synthesizing heterocyclic compounds indicates a research pathway for utilizing this compound in catalyzed reactions, potentially leading to novel lead molecules (Parmar et al., 2023).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(15-6-8)16-5-1-2-9(17)7-16/h3-4,6,9,17H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNYINOOGHNNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1400646.png)


![2'-tert-Butyl-2'H-spiro[piperidine-4,5'-pyrano-[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B1400651.png)
![tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate](/img/structure/B1400652.png)
![Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1400655.png)
![Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo-[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1400656.png)

